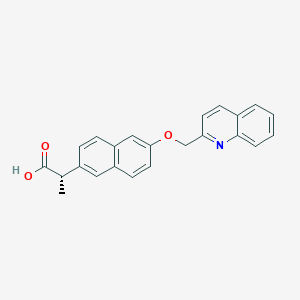

S(alpha)-Methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Scopolamine N-Oxide HydrobroMide Monohydrate is an organic compound with the chemical formula C17H22BrNO5. It is a derivative of scopolamine, a tropane alkaloid found in plants of the Solanaceae family. This compound functions as an antagonist of muscarinic acetylcholine receptors, inhibiting the action of acetylcholine by competitively binding to these receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Scopolamine N-Oxide HydrobroMide Monohydrate can be synthesized by oxidizing scopolamine with hydrogen peroxide in ethanol. The oxidation reaction preferentially takes an equatorial course, similar to other quaternization reactions . The resulting scopolamine N-oxide is then treated with hydrobromic acid to form the hydrobromide salt, which is subsequently crystallized to obtain the monohydrate form .

Industrial Production Methods: Industrial production of scopolamine N-oxide hydrobromide monohydrate involves the use of magnetic field-induced crystallization. This method leverages the difference in solubility between scopolamine and its hydrobromide salt, combined with the synergistic effect of a magnetic field to enhance purity and recovery rates .

Types of Reactions:

Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide using hydrogen peroxide in ethanol.

Substitution: The N-oxide can undergo substitution reactions with hydrobromic acid to form the hydrobromide salt.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in ethanol.

Substitution: Hydrobromic acid.

Major Products:

Oxidation: Scopolamine N-oxide.

Substitution: Scopolamine N-oxide hydrobromide monohydrate.

Applications De Recherche Scientifique

Scopolamine N-Oxide HydrobroMide Monohydrate is widely used in scientific research due to its ability to bind to muscarinic acetylcholine receptors. Its applications include:

Chemistry: Studying the binding characteristics of muscarinic cholinergic receptors.

Biology: Investigating the role of acetylcholine in various biological processes.

Industry: Employed in the production of pharmaceuticals that target muscarinic receptors.

Mécanisme D'action

Scopolamine N-Oxide HydrobroMide Monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects, such as reducing nausea and vomiting associated with motion sickness .

Similar Compounds:

Scopolamine: A tropane alkaloid with similar muscarinic receptor antagonistic properties.

Hyoscyamine: Another tropane alkaloid with anticholinergic effects.

Atropine: A well-known muscarinic receptor antagonist used in various medical applications.

Uniqueness: Scopolamine N-Oxide HydrobroMide Monohydrate is unique due to its specific N-oxide functional group, which influences its binding characteristics and pharmacological profile. Unlike scopolamine, which is commonly used in its base form, the N-oxide hydrobromide monohydrate form provides distinct advantages in terms of stability and solubility .

Propriétés

Numéro CAS |

123016-21-7 |

|---|---|

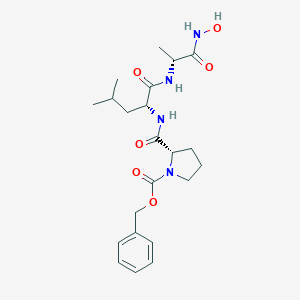

Formule moléculaire |

C23H19NO3 |

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |

InChI |

InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |

Clé InChI |

QWFAMXAVDCZEBZ-HNNXBMFYSA-N |

SMILES isomérique |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

SMILES canonique |

CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |

Synonymes |

S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(7R,10R,13S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl]sulfanyl]propanoic acid](/img/structure/B54835.png)

![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)

![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)